molecular formula C9H15ClN2O2 B2416604 [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride CAS No. 2247103-09-7

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride

Cat. No.: B2416604
CAS No.: 2247103-09-7
M. Wt: 218.68
InChI Key: SAVLSJYKVQDGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in pharmaceuticals, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol typically involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of functional group compatibility and resultant substitution patterns . One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride often involve large-scale synthesis techniques that ensure high yield and purity. These methods typically utilize optimized reaction conditions and catalysts to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.

    1,3-Diazole: Another name for imidazole, highlighting its amphoteric nature and ability to form tautomeric forms.

    Substituted Imidazoles: Various derivatives of imidazole with different functional groups, each with unique properties and applications.

Uniqueness

[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern and the presence of the oxolan-3-ylmethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLSJYKVQDGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CN=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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